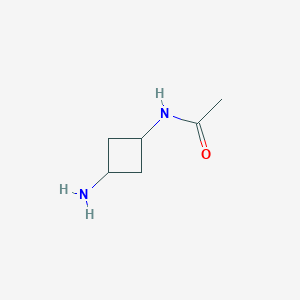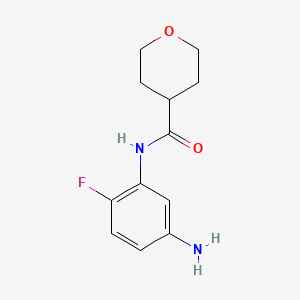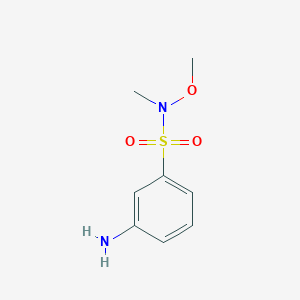
3-氨基-N-甲氧基-N-甲基苯-1-磺酰胺
描述
3-Amino-N-Methoxy-N-methylbenzene-1-sulphonamide (3-AMMBS) is an organic compound belonging to the class of aminobenzene sulfonamides, which are derivatives of benzene with an amino group and a sulfonamide group. It is a colorless solid that is used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals. 3-AMMBS is also known as 3-AMBS, 3-AMBENZ, and 3-AMINOMETHOXYMETHYLBENZENESULFONAMIDE.
科学研究应用
抗菌应用
3-氨基-N-甲氧基-N-甲基苯-1-磺酰胺: 属于磺胺类化合物,以其抗菌特性而闻名。 这些化合物抑制细菌酶二氢叶酸合成酶,该酶对于细菌合成叶酸至关重要,从而阻止细菌生长和繁殖 。这种机制被利用于治疗人和动物的细菌感染。
工业应用
该化合物作为合成更复杂分子的基石。在工业环境中,它可用于制造染料、颜料和其他特种化学品。 其分子结构允许多种化学反应,使其成为化工生产中宝贵的资源 。
环境影响研究
磺胺类化合物由于广泛使用,可以在环境中作为污染物存在。3-氨基-N-甲氧基-N-甲基苯-1-磺酰胺正被研究其环境毒性和生物降解性。 研究人员调查其对生态系统的影响,并致力于开发从水和土壤中去除此类污染物的方法 。
生物技术研究
在生物技术领域,像3-氨基-N-甲氧基-N-甲基苯-1-磺酰胺这样的磺胺类化合物被用于开发新的生化测定法。 它们可以作为各种酶的抑制剂或底物,在酶动力学和机制研究中发挥作用 。
农业
该化合物的抗菌特性在农业中也有益。它可以用来保护作物免受细菌感染,并通过防止有害细菌疾病来促进植物生长。 此外,它还用于兽医学,治疗牲畜的感染,从而确保对农业生产至关重要的动物的健康 。
作用机制
Target of Action
3-Amino-N-Methoxy-N-methylbenzene-1-sulphonamide is a type of sulfonamide drug . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biochemical processes, making them primary targets of sulfonamides .
Mode of Action
Sulfonamides, including 3-Amino-N-Methoxy-N-methylbenzene-1-sulphonamide, inhibit bacterial DNA synthesis through their competitive inhibition . They interfere with the production of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthetase .
Biochemical Pathways
By inhibiting dihydropteroate synthetase, sulfonamides prevent the synthesis of dihydrofolic acid, a precursor of tetrahydrofolic acid, which is essential for the synthesis of purines and pyrimidines and thus DNA synthesis . This disruption of the folate pathway leads to the inability of bacteria to proliferate .
Pharmacokinetics
Sulfonamides, in general, are well absorbed from the gastrointestinal tract, widely distributed throughout all body fluids and tissues, metabolized in the liver, and excreted primarily in the urine .
Result of Action
The result of the action of 3-Amino-N-Methoxy-N-methylbenzene-1-sulphonamide is the inhibition of bacterial growth by interfering with their ability to synthesize DNA . This makes it effective in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Action Environment
The action, efficacy, and stability of 3-Amino-N-Methoxy-N-methylbenzene-1-sulphonamide, like other sulfonamides, can be influenced by various environmental factors. These factors can include pH levels, presence of other drugs, and individual patient characteristics such as age, kidney function, and genetic factors . .
生化分析
Biochemical Properties
3-Amino-N-Methoxy-N-methylbenzene-1-sulphonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with sulfonamide-binding proteins, which are crucial in mediating its biochemical effects . The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the compound within the active site of the enzyme or protein.
Cellular Effects
The effects of 3-Amino-N-Methoxy-N-methylbenzene-1-sulphonamide on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that promote cell survival and proliferation . Additionally, it can alter cellular metabolism by inhibiting specific metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 3-Amino-N-Methoxy-N-methylbenzene-1-sulphonamide exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes, and either inhibits or activates their activity. This binding often involves the formation of covalent bonds or non-covalent interactions, such as hydrogen bonds and ionic interactions . Furthermore, it can lead to changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-N-Methoxy-N-methylbenzene-1-sulphonamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade when exposed to light or high temperatures . Long-term exposure to the compound can lead to sustained changes in cellular function, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-Amino-N-Methoxy-N-methylbenzene-1-sulphonamide vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer properties . At high doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity.
Metabolic Pathways
3-Amino-N-Methoxy-N-methylbenzene-1-sulphonamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the compound’s overall efficacy and toxicity.
Transport and Distribution
Within cells and tissues, 3-Amino-N-Methoxy-N-methylbenzene-1-sulphonamide is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . This transport and distribution can affect its localization and accumulation within specific cellular compartments, thereby influencing its biological activity.
Subcellular Localization
The subcellular localization of 3-Amino-N-Methoxy-N-methylbenzene-1-sulphonamide is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate metabolic enzymes and cellular signaling pathways.
属性
IUPAC Name |
3-amino-N-methoxy-N-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3S/c1-10(13-2)14(11,12)8-5-3-4-7(9)6-8/h3-6H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXCRTDMJHTFJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(OC)S(=O)(=O)C1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





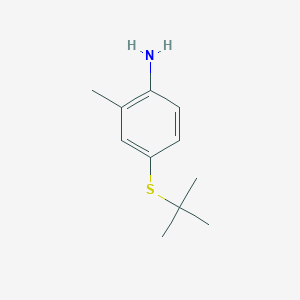
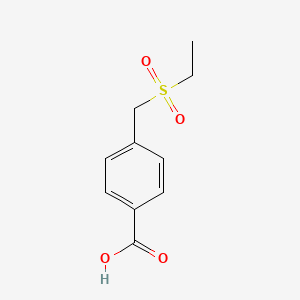
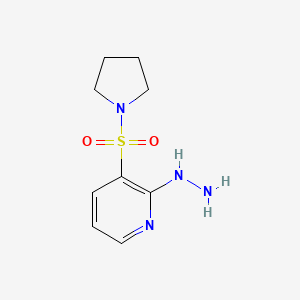

![2-[4-(2-Amino-4-methylphenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1386329.png)
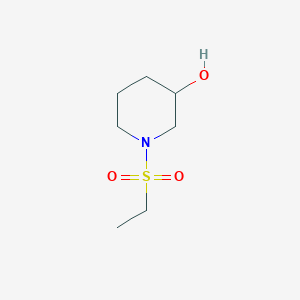
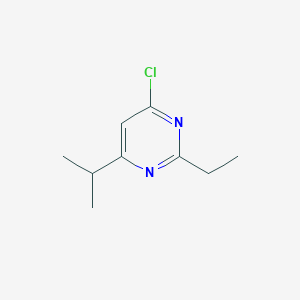

![2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1386336.png)
